10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Overview
Description
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is a complex organic compound belonging to the class of benzodiazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, which may exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its biological activity, including its potential as a PET radiotracer for imaging oxytocin receptors. This application highlights its importance in biological research and medical imaging.
Medicine: The compound's derivatives may exhibit pharmacological properties, making them candidates for drug development. Research is ongoing to explore its potential therapeutic uses in treating various medical conditions.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its applications extend to the development of new products and technologies.
Mechanism of Action
The mechanism by which 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.
Comparison with Similar Compounds
Diazepam
Alprazolam
Clonazepam
Lorazepam
Properties
IUPAC Name |
6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQFKSUTQWHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2CC3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573957 | |
Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-53-4 | |
Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22162-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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